Selective Eukaryotic Readthrough Activity with Negligible Prokaryotic Antibacterial Effect
3-Epi-deoxynegamycin exhibits potent readthrough activity against eukaryotic nonsense mutations while showing no detectable readthrough activity in prokaryotic systems, unlike the parent compound (+)-negamycin which has activity in both. This compound also lacks antimicrobial activity, in stark contrast to (+)-negamycin and aminoglycosides [1].
| Evidence Dimension | Eukaryotic vs. Prokaryotic Readthrough Activity and Antibacterial Activity |
|---|---|
| Target Compound Data | Potent readthrough activity in eukaryocytes (COS-7 cells); no antimicrobial activity and no in vitro readthrough activity in prokaryotic systems |
| Comparator Or Baseline | (+)-Negamycin: Shows antimicrobial activity against Gram-negative bacteria and readthrough activity in both eukaryotic and prokaryotic systems |
| Quantified Difference | Qualitative, categorical difference: Target compound lacks the prokaryotic and antibacterial activities present in the comparator. |
| Conditions | Cell-based readthrough assay in COS-7 cells (eukaryotic) and antimicrobial susceptibility testing |
Why This Matters
For procurement, this data confirms 3-epi-deoxynegamycin is a specialized, selective tool for studying eukaryotic translation, free from the confounding antibacterial effects that limit the utility of (+)-negamycin and aminoglycosides.
- [1] Taguchi A, Hamada K, Shiozuka M, Kobayashi M, Murakami S, Takayama K, et al. Structure–Activity Relationship Study of Leucyl-3-epi-deoxynegamycin for Potent Premature Termination Codon Readthrough. ACS Medicinal Chemistry Letters. 2017;8(10):1060-1065. View Source
